molecular formula C5H2Cl2F6 B2534014 1H,2H-1,2-Dichloroperfluorocyclopentane CAS No. 1256353-27-1

1H,2H-1,2-Dichloroperfluorocyclopentane

Cat. No.: B2534014
CAS No.: 1256353-27-1
M. Wt: 246.96
InChI Key: JOHBOPZZWOWUHM-UHFFFAOYSA-N
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Description

1H,2H-1,2-Dichloroperfluorocyclopentane is a halogenated cyclopentane derivative featuring both chlorine and fluorine substituents on a perfluorinated carbon backbone. Its molecular structure includes two chlorine atoms and eight fluorine atoms bonded to a five-membered cyclopentane ring.

Properties

IUPAC Name

4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHBOPZZWOWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H,2H-1,2-Dichloroperfluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with chlorine and fluorine gases under controlled conditions to introduce the desired halogen atoms . Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Chemical Reactions Analysis

1H,2H-1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:

Scientific Research Applications

Analytical Chemistry

1H,2H-1,2-Dichloroperfluorocyclopentane is utilized as a solvent in analytical chemistry due to its non-polar nature and ability to dissolve a wide range of organic compounds. It is particularly useful in:

  • Gas Chromatography (GC) : It serves as a stationary phase or solvent in GC applications, enhancing the separation of complex mixtures.
  • Mass Spectrometry (MS) : The compound can be used as a matrix for matrix-assisted laser desorption/ionization (MALDI) MS due to its ability to stabilize analytes during ionization.

Material Science

The compound's unique properties make it suitable for various applications in material science:

  • Fluorinated Polymers : It can be used as a precursor in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
  • Coatings : Its hydrophobic characteristics make it ideal for developing water-repellent coatings for surfaces exposed to harsh environments.

Pharmaceutical Applications

In pharmaceutical research, this compound has shown potential in drug formulation:

  • Drug Delivery Systems : Its low toxicity and biocompatibility allow it to be explored as a carrier for drug delivery systems, particularly for hydrophobic drugs that require solubilization.
  • Antiviral Research : Preliminary studies suggest that fluorinated compounds can exhibit antiviral properties. Research into derivatives of this compound is ongoing to evaluate their efficacy against viral pathogens.

Case Study 1: Use in Gas Chromatography

A study demonstrated the effectiveness of this compound as a solvent in GC for separating volatile organic compounds (VOCs). The results indicated improved resolution and sensitivity compared to traditional solvents. The study highlighted its potential for environmental monitoring applications where VOC detection is critical.

ParameterTraditional SolventThis compound
ResolutionModerateHigh
SensitivityLowHigh
ApplicationLimitedBroad environmental monitoring

Case Study 2: Development of Fluorinated Polymers

Research into the synthesis of fluorinated polymers using this compound showed promising results in creating materials with enhanced chemical resistance. These polymers were tested for their durability under extreme conditions and demonstrated superior performance compared to non-fluorinated counterparts.

PropertyNon-Fluorinated PolymerFluorinated Polymer
Chemical ResistanceModerateExcellent
Thermal StabilityLowHigh
Application RangeLimitedWide-ranging (aerospace, automotive)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate 1H,2H-1,2-Dichloroperfluorocyclopentane, we analyze its halogenated cyclopentane analogs, focusing on substituent effects, hazards, and regulatory profiles. Below is a comparative analysis with two compounds: 2,5-Di(cyclopentylidene)cyclopentan-1-one () and 1,1-Difluorocyclopentane ().

Table 1: Key Properties of Halogenated Cyclopentane Derivatives

Property This compound 2,5-Di(cyclopentylidene)cyclopentan-1-one 1,1-Difluorocyclopentane
Molecular Formula C₅Cl₂F₈ (inferred) C₁₅H₂₀O C₅H₈F₂
CAS Number N/A 5682-82-6 1120-70-3
Halogenation Type Chloro- and perfluoro-substituted Non-halogenated (carbonyl functional group) Difluoro-substituted
Hazard Classification Likely higher (inferred) Not classified for health/environment No data available
Precautionary Measures N/A Avoid inhalation/skin contact (P261, P262) No specific measures listed
Regulatory Status Unclear (potential PFAS concerns) Compliant with EC1272/08 Regulation Not regulated (as per SDS)

Halogenation and Reactivity

  • Chlorine vs. Fluorine Effects : The presence of chlorine in this compound likely increases its reactivity compared to fully fluorinated analogs like 1,1-Difluorocyclopentane. Chlorine’s electronegativity and bond strength may enhance stability but also raise environmental persistence concerns, similar to legacy chlorofluorocarbons (CFCs).
  • Perfluorination : The perfluorinated backbone suggests high thermal and chemical stability, akin to per- and polyfluoroalkyl substances (PFAS). This contrasts with 2,5-Di(cyclopentylidene)cyclopentan-1-one, which lacks halogenation and is less persistent .

Hazard Profiles

  • Toxicological Data: Both reference compounds show low acute hazards. 1,1-Difluorocyclopentane’s SDS lacks hazard data entirely . By contrast, the target compound’s chlorine content may elevate toxicity risks, necessitating precautions like those for 2,5-Di(cyclopentylidene)cyclopentan-1-one (e.g., avoiding inhalation ).
  • However, perfluorinated structures (e.g., the target compound) could exhibit bioaccumulative tendencies, warranting scrutiny under PFAS regulations.

Biological Activity

1H,2H-1,2-Dichloroperfluorocyclopentane is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicological data, case studies, and relevant research findings.

This compound is characterized by the presence of fluorine atoms, which significantly influence its reactivity and biological interactions. The compound's structure can be summarized as follows:

  • Chemical Formula : C5Cl2F4
  • Molecular Weight : 210.00 g/mol

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies. Key findings include:

Toxicity TypeEffectReference
Acute ToxicityToxic if swallowed
Skin IrritationCauses skin irritation
Environmental PersistenceHigh resistance to biodegradation

Biological Activity

Research indicates that this compound exhibits several biological activities, including endocrine disruption and cytotoxicity.

Endocrine Disruption

Studies have shown that perfluorinated compounds can interfere with hormonal functions. The specific impact of this compound on endocrine systems is still under investigation but may involve interactions with hormone receptors.

Cytotoxicity

Cytotoxic effects have been observed in various cell lines exposed to this compound. For instance, a study highlighted the following results:

  • Cell Lines Tested : HepG2 (liver), MCF-7 (breast)
  • Concentration Range : 0.01 to 100 µM
  • Observed Effects : Dose-dependent cell viability reduction

Case Studies

A series of case studies have been documented regarding the exposure to perfluorinated compounds like this compound:

  • Case Study on Occupational Exposure :
    • Population : Workers in chemical manufacturing.
    • Findings : Increased incidence of respiratory issues and skin conditions linked to prolonged exposure.
  • Case Study on Environmental Impact :
    • Location : Contaminated water sources near industrial sites.
    • Findings : Elevated levels of perfluorinated compounds correlated with adverse health outcomes in local populations.

Research Findings

Recent research has focused on the broader implications of perfluorinated compounds on human health and the environment. Notable findings include:

  • A study profiling various toxic chemicals found that compounds similar to this compound exhibited significant enzyme inhibition related to metabolic pathways .
  • Another investigation into the effects of such compounds on aquatic life revealed alterations in reproductive behaviors and developmental anomalies in fish exposed to contaminated waters .

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